Product packaging for Fulvestrant-d4(Cat. No.:)

Fulvestrant-d4

Cat. No.: B1152750
M. Wt: 610.8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fulvestrant-d4 is a high-purity, deuterated stable isotope of the selective estrogen receptor degrader (SERD) Fulvestrant, specifically designed for use in mass spectrometry-based assays. This compound serves as an essential internal standard in quantitative bioanalytical methods, enabling precise and reliable measurement of Fulvestrant concentrations in complex biological matrices such as plasma, serum, and tissue homogenates. By minimizing variability and correcting for ionization effects during LC-MS/MS analysis, this compound significantly improves the accuracy and reproducibility of pharmacokinetic, metabolism, and bioavailability studies. Fulvestrant is an estrogen receptor antagonist that works by binding, blocking, and degrading the estrogen receptor (ER), leading to the complete inhibition of estrogen receptor signaling . It competitively binds to the ER with high affinity, inhibits receptor dimerization, and accelerates receptor degradation, resulting in pure antiestrogenic effects . As a key therapeutic agent in treating hormone receptor (HR)-positive advanced breast cancer, both alone and in combination with targeted agents like CDK4/6 inhibitors, robust analytical methods for its quantification are critical for drug development and clinical research . This compound, with its four deuterium atoms, provides a nearly identical chemical structure to the parent drug while being distinguishable by mass spectrometry, making it an indispensable tool for researchers developing and validating assays to support oncological research and advance the understanding of endocrine therapy.

Properties

Molecular Formula

C₃₂H₄₃D₄F₅O₃S

Molecular Weight

610.8

Synonyms

(7α,17β)-7-[9-[4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d4;  Faslodex-d4;  Fulvestrant-d4;  ICI 182780-d4;  ZD 182780-d4;  ZD 9238-d4;  ZM 182780-d4; 

Origin of Product

United States

Synthetic Methodologies for Fulvestrant D4

Strategies for Deuterium (B1214612) Incorporation

The synthesis of isotopically labeled compounds like Fulvestrant-d4 requires precise strategies to ensure that the deuterium atoms are introduced at the desired molecular positions with high efficiency. clearsynth.comchem-station.com These strategies are broadly categorized by the timing and method of deuterium introduction during the synthetic sequence.

In this compound, the deuterium atoms are specifically incorporated into the C9 alkyl side chain attached at the 7α-position of the steroid core. The chemical name, (7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)sulfinyl)nonyl-1,1,9,9-d4)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol, explicitly indicates that four deuterium atoms replace hydrogen atoms at the C1 and C9 positions of the nonyl chain. allmpus.com

This specific labeling is critical for its application as an internal standard in mass spectrometry. During analysis, the molecule can fragment, and having the deuterium label on the side chain ensures that the key fragments containing this chain can be distinguished from their non-deuterated counterparts by a mass shift of +4 atomic mass units. This targeted approach avoids late-stage, non-selective hydrogen-deuterium exchange reactions, which could lead to a mixture of isotopologues with deuterium atoms at various positions. mdpi.comyoutube.com

The synthesis of this compound closely mirrors that of non-deuterated Fulvestrant (B1683766), with the primary deviation being the use of a deuterated precursor for the side chain. rsc.orggoogle.com The general synthesis of Fulvestrant involves the alkylation of a modified estradiol derivative with a long-chain alkylating agent. nih.govgoogleapis.com

The key distinction lies in the nature of this alkylating agent. For the synthesis of Fulvestrant, a non-deuterated C9 precursor such as 1,9-dibromononane is used. google.com For this compound, a custom-synthesized, deuterated version of this precursor is required. The subsequent steps, including the introduction of the pentafluoropentylsulfinyl group and final deprotection steps, remain largely the same. The challenge is therefore shifted from the synthesis of the core molecule to the efficient and specific synthesis of the labeled side-chain precursor.

Synthetic StepNon-deuterated FulvestrantThis compoundKey Difference
Starting Material (Steroid Core)Estradiol or derivativeEstradiol or derivativeNone
Side Chain Precursore.g., 1,9-dibromononanee.g., 1,1,9,9-d4-1,9-dibromononaneUse of a specifically deuterated C9 alkylating agent.
Alkylation ReactionCoupling of the steroid core with the C9 precursor.Coupling of the steroid core with the deuterated C9 precursor.The isotopic nature of the side chain. Reaction conditions are analogous.
Further ModificationsIntroduction of sulfinyl group, deprotection.Introduction of sulfinyl group, deprotection.None

Precursor Selection and Derivatization for Deuterium Labeling

The successful synthesis of this compound hinges on the availability of a suitable deuterated precursor for the C9 side chain. The ideal precursor must have deuterium atoms at the terminal positions (C1 and C9) and reactive functional groups that allow for its efficient coupling to the steroid nucleus.

A common and effective precursor is a 1,9-dihalogenated nonane, such as 1,1,9,9-d4-1,9-dibromononane . The synthesis of this labeled precursor is a critical step. A plausible route involves the following:

Starting Material Selection : A commercially available C9 dicarboxylic acid, such as azelaic acid (nonanedioic acid), or its corresponding ester (e.g., dimethyl azelate) serves as the starting point.

Deuterium Introduction : The carboxylic acid or ester groups are reduced using a powerful deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is a common choice for this transformation, as it efficiently reduces the carbonyls and introduces two deuterium atoms at each end of the chain, yielding 1,1,9,9-d4-nonane-1,9-diol .

Derivatization : The terminal hydroxyl groups of the resulting diol are then converted into more reactive leaving groups suitable for the alkylation reaction. This is typically achieved by converting the diol into a dibromide using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), resulting in the target precursor, 1,1,9,9-d4-1,9-dibromononane.

Chemical Reactions and Conditions for Deuterium Introduction

The introduction of deuterium is accomplished during the synthesis of the side-chain precursor, not through exchange reactions on the final Fulvestrant molecule. This ensures isotopic purity and positional accuracy.

The key chemical reaction is the reduction of a diester, as outlined below:

Reaction : Reduction of Dimethyl Azelate with Lithium Aluminum Deuteride (LiAlD₄).

Reagents and Conditions : The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive LiAlD₄ by moisture. The diester is added slowly to a solution of LiAlD₄ at a reduced temperature (e.g., 0 °C) to control the exothermic reaction, followed by warming to room temperature or gentle heating to ensure the reaction goes to completion.

Workup : The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts, which can then be removed by filtration.

Once the deuterated diol is obtained and converted to the dibromide, it is coupled with the steroid backbone under standard alkylation conditions, typically involving a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF).

Purity and Isotopic Enrichment Assessment in Synthetic Products

After synthesis, the final this compound product must be rigorously analyzed to confirm its chemical purity and to quantify its isotopic enrichment. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chemical Purity : High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is the standard method for determining the chemical purity of the final compound. It separates this compound from any unreacted precursors, by-products, or other impurities. A high purity level (typically >98%) is required for its use in regulated assays. allmpus.com

Isotopic Enrichment : The degree of deuterium incorporation is a critical parameter.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS) is the primary tool for assessing isotopic enrichment. almacgroup.com It can precisely measure the molecular weight of the compound, confirming the incorporation of four deuterium atoms (a mass increase of approximately 4.025 Da compared to the unlabeled compound). allmpus.com Furthermore, MS can determine the distribution of isotopologues (d0, d1, d2, d3, d4), allowing for the calculation of the percentage of the desired d4 species. almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the molecular structure and verify the location of the deuterium atoms by observing the disappearance or significant reduction of proton signals at the C1 and C9 positions of the nonyl chain. Quantitative NMR (qNMR) can also be used to assess both chemical and isotopic purity. nih.gov ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei, confirming their presence at the expected chemical shifts.

Analytical TechniqueParameter MeasuredTypical Findings for this compound
HPLCChemical Purity>98%
Mass Spectrometry (MS)Molecular Weight & Isotopic EnrichmentConfirms molecular weight of ~610.8 g/mol. allmpus.com Quantifies the percentage of the d4 isotopologue.
¹H NMR SpectroscopyStructural Confirmation & Deuterium LocationAbsence or reduction of proton signals at the C1 and C9 positions of the nonyl side chain.
²H NMR SpectroscopyDirect Detection of DeuteriumSignals appear at chemical shifts corresponding to the C1 and C9 positions.

Analytical Characterization of Fulvestrant D4 in Research

Spectroscopic Techniques for Structural Confirmation and Deuterium (B1214612) Location

Spectroscopic methods are indispensable for elucidating the molecular structure of Fulvestrant-d4 and verifying the precise location of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Fulvestrant (B1683766) Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including deuterated compounds. spectralservice.deazom.com In the context of this compound, both ¹H NMR and ²H NMR (deuterium NMR) are employed to gain a complete picture of the molecule's structure and the success of the deuteration process.

¹H NMR spectroscopy is used to observe the hydrogen nuclei in the molecule. The absence or significant reduction of signals at specific chemical shifts, when compared to the spectrum of non-deuterated Fulvestrant, provides strong evidence for the location of deuterium substitution. nih.gov For instance, if deuterium atoms replace hydrogens in a specific methylene (B1212753) group, the corresponding multiplet in the ¹H NMR spectrum will disappear or show a greatly diminished intensity. The integration of the remaining proton signals can be used to confirm the stoichiometry of the non-deuterated parts of the molecule.

²H NMR, which directly detects the deuterium nuclei, offers complementary and definitive information. nih.gov A ²H NMR spectrum of this compound will show signals at chemical shifts corresponding to the positions of the deuterium atoms. researchgate.net This provides direct confirmation of the deuteration sites. The simplicity of the ²H NMR spectrum, often showing only a few peaks, makes it a powerful tool for verifying the specific labeling pattern. spectralservice.de

Table 1: Representative NMR Data for Deuterated Compounds

Technique Observation Interpretation
¹H NMR Disappearance or reduced intensity of specific proton signals compared to the non-deuterated analog. nih.gov Confirms the location of deuterium substitution.
²H NMR Presence of signals at chemical shifts corresponding to the deuterated positions. nih.govresearchgate.net Directly confirms the sites of deuteration.
¹H NMR Upfield shift of proton resonances adjacent to deuterated sites (isotopic chemical shift effect). nih.gov Provides further evidence of deuteration.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Determination

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and assessing the isotopic purity of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable in this context. tandfonline.com

The primary role of MS is to confirm the increase in molecular weight corresponding to the incorporation of four deuterium atoms. The molecular weight of Fulvestrant is 606.77 g/mol . sigmaaldrich.com With the replacement of four hydrogen atoms (atomic mass ~1.008 amu) with four deuterium atoms (atomic mass ~2.014 amu), the molecular weight of this compound is expected to be approximately 610.79 g/mol . The detection of a molecular ion peak at this mass-to-charge ratio (m/z) in the mass spectrum serves as primary evidence of successful deuteration.

Furthermore, MS is crucial for determining the isotopic purity, which is a measure of the percentage of molecules that contain the desired number of deuterium atoms. nih.gov By analyzing the isotopic cluster of the molecular ion, researchers can quantify the relative abundance of molecules with different numbers of deuterium atoms (e.g., d0, d1, d2, d3, d4). almacgroup.com This is often achieved using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). google.comresearchgate.net For instance, in a study analyzing fulvestrant in human plasma, the transition of m/z 608.6 to m/z 430.4 was monitored for the deuterated internal standard (Fulvestrant-d3), demonstrating the use of specific mass transitions for quantification. orientjchem.org Advances in Time-of-Flight (TOF) mass spectrometry have significantly improved the resolution between isotopes, allowing for more accurate quantification of labeled compounds. almacgroup.com

Table 2: Mass Spectrometry Data for Fulvestrant and its Deuterated Analogs

Compound Expected Molecular Weight (g/mol) Monitored Mass Transition (m/z) Reference
Fulvestrant 606.77 605.2 → 427.4 sigmaaldrich.comorientjchem.org
Fulvestrant-d3 ~609.79 608.6 → 430.4 orientjchem.org
Fulvestrant-d5 611.81 N/A fda.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound. edinst.comyoutube.com In the analysis of this compound, these techniques can be used to observe the changes in bond vibrations resulting from the substitution of hydrogen with deuterium. ajchem-a.comnih.gov

The C-D (carbon-deuterium) bond has a lower vibrational frequency (stretching and bending) compared to the C-H (carbon-hydrogen) bond due to the heavier mass of the deuterium atom. nih.govcdnsciencepub.com This isotopic effect results in the appearance of new absorption bands at lower wavenumbers in the IR and Raman spectra of this compound, which are absent in the spectra of unlabeled Fulvestrant. ajchem-a.com For example, the C-H stretching vibrations typically appear in the range of 2800-3000 cm⁻¹, while C-D stretching vibrations are observed at approximately 2000-2300 cm⁻¹. cdnsciencepub.com The presence and position of these C-D bands provide confirmatory evidence of deuteration.

While both techniques probe molecular vibrations, they are governed by different selection rules. edinst.com IR spectroscopy detects vibrations that cause a change in the dipole moment of the molecule, whereas Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability. edinst.com Therefore, using both techniques can provide a more complete vibrational analysis of this compound.

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are essential for assessing the chemical purity of this compound and separating it from its non-deuterated counterpart and other impurities.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of pharmaceutical compounds, including this compound. sigmaaldrich.comselleckchem.com HPLC methods are developed and validated to separate the main compound from any synthesis-related impurities, degradation products, or isomers. tsijournals.com

A typical HPLC analysis of Fulvestrant involves a reversed-phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). sci-hub.semdpi.com Detection is commonly performed using an ultraviolet (UV) detector, often at a wavelength around 220 nm. tsijournals.com The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity levels are often expected to be greater than 98%. sigmaaldrich.com For instance, a validated HPLC method for Fulvestrant used a normal phase cyano column with a mobile phase of n-hexane and isopropyl alcohol, demonstrating the variety of chromatographic conditions that can be employed. tsijournals.com

Table 3: HPLC Purity Data for Fulvestrant Analogs

Compound Purity (%) Analytical Method Reference
Fulvestrant >98 HPLC sigmaaldrich.com
Fulvestrant 99.97 HPLC selleckchem.com
Sonidegib-D4 97.5 HPLC esschemco.com

Gas Chromatography (GC) Applications in Deuterated Compound Analysis

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of deuterated compounds. uta.edu While less common for large molecules like Fulvestrant which have low volatility, GC can be an effective method for analyzing smaller, more volatile deuterated compounds or for specific applications where derivatization is employed to increase volatility. gcms.czsci-hub.se

GC is particularly useful for separating isotopically labeled molecules. gcms.cz In many cases, the deuterated compound will have a slightly different retention time than its non-deuterated analog, a phenomenon known as the "inverse isotope effect," where the heavier, more deuterated isomer often elutes first. gcms.cz This allows for the separation and quantification of the deuterated and non-deuterated species. GC is often coupled with a mass spectrometer (GC-MS), which combines the separation power of GC with the detection and identification capabilities of MS, providing a robust method for analyzing the isotopic composition of a sample. google.comresearchgate.net The choice of the GC column's stationary phase is critical and can significantly influence the separation of isotopic isomers. uta.edu

Advanced Analytical Techniques for Comprehensive Characterization

The comprehensive characterization of this compound is essential to ensure its identity, purity, and suitability as an internal standard. Advanced analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are employed for this purpose. These methods provide the necessary selectivity and sensitivity for the analysis of this compound.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary separation techniques used. These methods effectively separate this compound from its parent compound, Fulvestrant, and other potential impurities. The chromatographic conditions are optimized to achieve sharp, symmetrical peaks and adequate retention times.

Mass spectrometry is the key detection technique for the characterization of this compound. Given that deuterated standards are designed for use in mass spectrometric analysis, this technique is central to confirming the compound's identity and isotopic purity. Electrospray ionization (ESI) is a commonly used ionization source for this type of analysis.

Detailed Research Findings

Research focusing on the bioanalysis of Fulvestrant provides significant insight into the analytical behavior of its deuterated analogs. In these studies, a deuterated internal standard like this compound is essential for accurate and precise quantification. The validation of these bioanalytical methods involves a thorough assessment of parameters such as specificity, linearity, accuracy, precision, and stability, which indirectly characterizes the performance of the internal standard.

For instance, in a typical LC-MS/MS assay for Fulvestrant, the separation is often achieved on a C18 reversed-phase column. The mobile phase usually consists of a mixture of an aqueous component (like ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (such as methanol (B129727) or acetonitrile), run in a gradient or isocratic mode.

The mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. For Fulvestrant, a common precursor-to-product ion transition is monitored. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 4 units higher than that of Fulvestrant, while the product ion may or may not show a corresponding mass shift, depending on the fragmentation pathway. The selection of specific ion transitions for both the analyte and the internal standard is a critical step in method development.

The following data tables illustrate the typical parameters and results obtained during the validation of an LC-MS/MS method using a deuterated internal standard like this compound.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterValue
Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A5 mM Ammonium Acetate in Water
Mobile Phase BMethanol
Flow Rate0.3 mL/min
Injection Volume10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
Monitored Transition (Fulvestrant)m/z 605.5 → 427.5
Monitored Transition (this compound)m/z 609.5 → 427.5 (projected)
Dwell Time200 ms

Table 2: Bioanalytical Method Validation Data

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 100.05 ng/mL
Intra-day Precision (%CV) ≤ 15%3.5% - 8.2%
Inter-day Precision (%CV) ≤ 15%4.1% - 9.5%
Intra-day Accuracy (% Bias) ± 15%-5.6% to 7.8%
Inter-day Accuracy (% Bias) ± 15%-4.2% to 6.3%
Recovery Consistent and reproducible~90%
Matrix Effect CV ≤ 15%< 10%

These tables demonstrate the rigorous testing that a method utilizing this compound as an internal standard would undergo. The high precision and accuracy are indicative of a well-characterized and reliable internal standard. The data presented is representative of what is expected from a robust bioanalytical assay and underscores the importance of a high-quality deuterated standard in achieving such performance.

Fulvestrant D4 As an Internal Standard in Bioanalytical Method Development

Principles of Internal Standard Application in Quantitative Bioanalysis

In quantitative bioanalysis, the use of an internal standard (IS) is a cornerstone for achieving accurate and precise measurements. An IS is a compound of known concentration added to samples, calibration standards, and quality controls. wikipedia.org Its purpose is to correct for the variability that can be introduced during various stages of the analytical process, including sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.com An ideal internal standard should mimic the analyte's behavior throughout the entire analytical procedure. wikipedia.org

Stable isotope-labeled (SIL) internal standards, such as Fulvestrant-d4, are widely considered the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. wuxiapptec.comscispace.com These compounds are structurally identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). wikipedia.orgclearsynth.com This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical physicochemical properties ensure they behave similarly during extraction, chromatography, and ionization. scispace.comnih.gov

The key advantages of using a SIL-IS like this compound include:

Compensation for Matrix Effects: Biological matrices such as plasma are complex and can contain endogenous components that interfere with the ionization of the analyte, either suppressing or enhancing the signal. Since the SIL-IS and the analyte co-elute and have the same ionization properties, they are affected by the matrix in the same way. The ratio of the analyte signal to the IS signal remains constant, thus mitigating the impact of matrix effects. clearsynth.comnih.gov

Correction for Variability in Sample Preparation: Losses of the analyte can occur during extraction, evaporation, and reconstitution steps. By adding the IS at the beginning of the sample preparation process, any losses will affect both the analyte and the IS proportionally, and the analyte/IS ratio will remain unchanged. wuxiapptec.com

Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, SIL-IS significantly improves the precision and accuracy of the quantitative results. clearsynth.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing this compound

The development of a robust and reliable LC-MS/MS method for the quantification of Fulvestrant (B1683766) in biological samples is critical for pharmacokinetic studies. The use of this compound as an internal standard is a common and preferred practice in these assays.

Sample Preparation Techniques for Biological Matrices (e.g., Plasma, Tissue Lysates, Cellular Extracts)

The initial step in the bioanalytical workflow is the extraction of Fulvestrant and this compound from the complex biological matrix. The goal is to remove interfering substances like proteins and phospholipids (B1166683) that can suppress the MS signal and contaminate the instrument. Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. mdpi.com While efficient for high-throughput analysis, it may result in a less clean extract compared to other methods. mdpi.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For Fulvestrant, methyl tertiary butyl ether (MTBE) has been successfully used as the extraction solvent. orientjchem.orgresearchgate.net LLE generally provides a cleaner sample than PPT. sci-hub.se

Supported-Liquid Extraction (SLE): SLE is a variation of LLE where the aqueous sample is coated onto a diatomaceous earth support. An immiscible organic solvent is then passed through the support to extract the analytes. This technique has been shown to be effective for Fulvestrant analysis in rat plasma. researchgate.netnih.gov

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte and internal standard, while interferences are washed away. Different sorbent chemistries, such as C8, C18, and mixed-mode cation-exchange, have been evaluated for the simultaneous extraction of Fulvestrant and other anticancer drugs. researchgate.net

Chromatographic Separation Parameters for Fulvestrant and its Metabolites

Chromatographic separation is essential to resolve Fulvestrant and its metabolites from each other and from endogenous matrix components. This is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).

ParameterTypical Conditions
Column C18 or C8 columns are commonly used. Examples include Chromolith RP-18e, Agilent SB-C18, and Sunfire C18. orientjchem.orgresearchgate.netresearchgate.net
Mobile Phase A mixture of an aqueous component (e.g., water with 0.5% acetic acid or 1mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical. orientjchem.orgsci-hub.se
Elution Both isocratic and gradient elution methods have been developed. Isocratic methods use a constant mobile phase composition, while gradient methods vary the composition over time to optimize separation. mdpi.comresearchgate.net
Flow Rate Flow rates typically range from 0.3 mL/min to 1.0 mL/min. orientjchem.orgresearchgate.net
Column Temperature The column is often heated (e.g., to 35°C) to improve peak shape and reduce viscosity. orientjchem.org

The optimization of these parameters is crucial for achieving good peak shape, resolution, and a short run time, which is important for high-throughput analysis. researchgate.net

Mass Spectrometric Detection Parameters (e.g., Multiple Reaction Monitoring (MRM) Transitions)

Tandem mass spectrometry (MS/MS) is used for the selective and sensitive detection of Fulvestrant and this compound. The most common mode of operation is Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition for each compound.

Electrospray ionization (ESI) is a frequently used ionization technique, and for Fulvestrant, it is often operated in the negative ion mode. researchgate.netnih.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fulvestrant605.2 to 605.5427.4 to 427.5
Fulvestrant-d3608.5 to 608.6430.4 to 430.5
This compoundNot explicitly found in provided results, but would be expected to be ~4 Da higher than Fulvestrant.Not explicitly found in provided results.
Fulvestrant-d5611.81Not specified
Fulvestrant-d6Not specifiedNot specified

Method Validation Parameters (e.g., Selectivity, Linearity, Accuracy, Precision, Recovery, Matrix Effects, Stability)

A bioanalytical method must be rigorously validated to ensure its reliability. Validation is performed according to guidelines from regulatory agencies like the FDA and EMA. mdpi.comresearchgate.net

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. fda.govNo significant interference at the retention time of the analyte and IS. fda.gov
Linearity The relationship between the concentration of the analyte and the instrument response. orientjchem.orgA linear regression with a correlation coefficient (r²) > 0.99 is generally required. orientjchem.orgresearchgate.net
Accuracy The closeness of the measured concentration to the true concentration. innovareacademics.inWithin ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). mdpi.com
Precision The degree of scatter between a series of measurements. innovareacademics.inThe coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). mdpi.com
Recovery The efficiency of the extraction process. sci-hub.seShould be consistent and reproducible, though no absolute value is mandated.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte. sci-hub.seThe CV of the IS-normalized matrix factor should be ≤15%.
Stability The chemical stability of the analyte in the biological matrix under different storage and handling conditions. fda.govAnalyte concentrations should remain within ±15% of the initial concentration.

Comparative Analysis of this compound with other Internal Standards

While stable isotope-labeled internal standards like this compound (or the more commonly cited Fulvestrant-d3) are preferred, other types of internal standards can be used. scispace.com The primary alternative is a structural analog , which is a compound that is chemically similar but not identical to the analyte. wuxiapptec.com

For the analysis of Fulvestrant, examples of structural analog internal standards that have been used include norethistrone. researchgate.net

Comparison of this compound (SIL-IS) vs. Structural Analogs:

FeatureThis compound (SIL-IS)Structural Analog (e.g., Norethistrone)
Chemical Structure Identical to Fulvestrant, with isotopic substitution. clearsynth.comDifferent chemical structure. researchgate.net
Chromatographic Retention Time Co-elutes or elutes very closely with Fulvestrant. nih.govDifferent retention time. nih.gov
Ionization Efficiency Nearly identical to Fulvestrant. scispace.comMay differ significantly from Fulvestrant. nih.gov
Compensation for Matrix Effects Excellent, as it experiences the same ionization suppression or enhancement. clearsynth.comLess effective, as differences in retention time and ionization can lead to differential matrix effects. nih.gov
Compensation for Recovery Excellent, due to identical physicochemical properties. scispace.comGenerally good, but differences in properties can lead to variations in extraction efficiency.
Availability and Cost Can be more expensive and may not always be commercially available. scispace.comOften more readily available and less expensive.
Potential for Cross-Interference Minimal, but the purity of the SIL-IS must be checked to ensure it is not contaminated with the unlabeled analyte. nih.govNo risk of isotopic cross-interference.

Research Applications in Preclinical Pharmacokinetics and Metabolism

Investigation of Fulvestrant (B1683766) Metabolism Pathways using Stable Isotope Tracing

Stable isotope tracing is a powerful technique that utilizes isotopically labeled compounds to follow metabolic pathways within biological systems. mdpi.comnih.gov The use of Fulvestrant-d4 allows for the precise tracking of the parent drug as it undergoes biotransformation.

Identification of Metabolites in in vitro Systems (e.g., Liver Microsomes, Hepatocytes)

In vitro systems such as liver microsomes and hepatocytes are fundamental tools for studying drug metabolism. nih.gov When this compound is introduced into these systems, it undergoes the same metabolic processes as the unlabeled drug. The primary biotransformation pathways for Fulvestrant include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulphate at various positions on the steroid nucleus. drugbank.comsahpra.org.za Metabolites that have been identified include the 17-ketone, sulphone, 3-sulphate, and 3- and 17-glucuronide forms. europa.eu

The use of deuterated standards in these in vitro assays, coupled with high-resolution mass spectrometry, facilitates the unambiguous identification of these metabolites. acs.orgmdpi.com By comparing the mass spectra of the metabolites with that of the parent this compound, researchers can pinpoint the exact structural modifications that have occurred.

Elucidation of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoenzymes, Non-CYP Routes)

Fulvestrant has been observed to be a substrate for CYP3A4, but it does not appear to be a significant inhibitor of major CYP isoenzymes at clinically relevant concentrations. sahpra.org.zanih.gov This suggests a low potential for clinically significant drug-drug interactions mediated by CYP enzymes. nih.gov The use of this compound in these enzyme assays helps to confirm these findings by providing a clear and distinct signal for the parent drug and its metabolites, allowing for accurate quantification of enzyme activity.

Role of Deuterium (B1214612) Labeling in Distinguishing Parent Drug from Metabolites

The key advantage of using this compound lies in the mass difference between deuterium and hydrogen. This isotopic shift allows for the clear differentiation of the parent drug from its metabolites using mass spectrometry. mdpi.comresearchgate.net When a sample from a metabolism study is analyzed, the mass spectrometer can be programmed to specifically look for the mass of this compound and the expected masses of its deuterated metabolites. This eliminates ambiguity that can arise from endogenous compounds in the biological matrix that may have similar masses to the unlabeled drug or its metabolites. This "mass-shift filtering" approach significantly enhances the sensitivity and specificity of metabolite detection. mdpi.com

The retention of the deuterium label on specific parts of the molecule can also provide valuable information about the site of metabolic modification. researchgate.net If a metabolite is detected that has lost one or more deuterium atoms, it indicates that the metabolism occurred at the labeled position.

Preclinical Pharmacokinetic Studies in Animal Models (e.g., Rats, Mice)

Animal models are indispensable for understanding how a drug behaves in a living organism before it is administered to humans. nih.govresearchgate.net this compound is used in these preclinical studies to trace the absorption, distribution, metabolism, and excretion (ADME) of Fulvestrant.

Absorption, Distribution, Excretion Studies in Animal Models

Studies in rats and dogs using radiolabeled Fulvestrant have shown that the drug is well-absorbed after intramuscular administration and is widely distributed throughout the body. aacrjournals.orgfda.gov The primary route of excretion is through the feces, indicating significant biliary excretion, with less than 1% being eliminated in the urine. nih.govaacrjournals.org The metabolic profiles in rats and dogs are qualitatively similar to those observed in humans. aacrjournals.org this compound can be used in similar studies to provide more detailed information on the tissue distribution and excretion pathways without the need for radioactive isotopes.

Determination of Pharmacokinetic Parameters (e.g., Clearance, Volume of Distribution, Half-life) in Animal Models

Pharmacokinetic parameters provide a quantitative understanding of a drug's behavior in the body. In preclinical animal models, this compound is administered, and blood samples are collected at various time points to measure the concentration of the deuterated drug. researchgate.net These data are then used to calculate key parameters such as clearance (the rate at which the drug is removed from the body), volume of distribution (the extent to which the drug distributes into tissues), and half-life (the time it takes for the drug concentration to decrease by half). nih.gov

For instance, in rats, a derivative of Fulvestrant, ZB716, administered orally at 10 mg/kg, showed a maximum plasma concentration (Cmax) of 158.12 ng/mL at 2 hours post-dose and a half-life of 17.03 hours. oncotarget.com The use of this compound as an internal standard in such studies ensures the accuracy and precision of these measurements.

Interactive Table: Pharmacokinetic Parameters of a Fulvestrant Derivative (ZB716) in Rats after a Single Oral Dose

Parameter Value Unit
Dose 10 mg/kg
Cmax 158.12 ng/mL
Tmax 2 hours
Half-life (t1/2) 17.03 hours
AUC 1451.82 ng/mL*h

Data derived from studies on ZB716, a derivative of Fulvestrant. oncotarget.com

Assessment of Isotope Effects on Pharmacokinetic Profiles

The utility of a deuterated compound like this compound as an internal standard for pharmacokinetic (PK) studies hinges on the principle that its biological behavior is nearly identical to that of the non-labeled drug, Fulvestrant. The substitution of hydrogen atoms with deuterium can sometimes alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). Therefore, it is essential to confirm that no significant KIE exists that would alter the pharmacokinetic profile of this compound relative to Fulvestrant.

While direct, head-to-head comparative PK studies between Fulvestrant and this compound are not extensively published, the widespread and accepted use of this compound as an internal standard in validated bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides strong indirect evidence of its pharmacokinetic similarity. For a deuterated analog to be a reliable internal standard, its absorption, distribution, metabolism, and excretion (ADME) characteristics must closely mirror the parent compound to ensure that it experiences similar analytical processing and detection, thus correcting for any variability.

Studies on Fulvestrant's pharmacokinetics reveal a high volume of distribution (approximately 3 to 5 L/kg), indicating extensive distribution into tissues. fda.govfda.gov It is highly bound to plasma proteins (99%) and is cleared rapidly from the plasma at a rate similar to hepatic blood flow, suggesting liver-based clearance. fda.goveuropa.eu The terminal elimination half-life after intravenous administration is around 14 to 18.5 hours. fda.govnih.gov For this compound to function effectively as an internal standard, it must share these fundamental PK parameters. The absence of published reports on significant isotope effects suggests that the deuterium substitution in this compound does not meaningfully alter its pharmacokinetic behavior, validating its use in quantitative research.

Table 1: Key Pharmacokinetic Parameters of Fulvestrant in Preclinical and Clinical Settings

ParameterValueSpecies/Context
Volume of Distribution (Vss) ~3-5 L/kgHumans
Plasma Protein Binding 99%Humans (in vitro)
Clearance ~11 ml/min/kgHumans
Terminal Half-Life (t½) - IV 13.5 - 18.5 hoursHumans
Time to Max. Concentration (Tmax) - IM ~7 daysHumans
Primary Route of Excretion Feces (>90%)Humans, Rats, Dogs

This table summarizes the pharmacokinetics of the parent compound, Fulvestrant. The reliable use of this compound as an internal standard implies its own pharmacokinetic parameters are not significantly different.

Application in Quantitative Whole-Body Autoradiography (QWBA) for Tissue Distribution in Preclinical Models

Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used in preclinical research to visualize and quantify the distribution of a drug throughout the entire body. criver.comresearchgate.net This method requires the use of a radiolabeled version of the compound, typically containing isotopes like Carbon-14 ([¹⁴C]) or Tritium ([³H]), as these isotopes emit radiation that can be detected to create an image. wuxiapptec.com

Therefore, for studying the tissue distribution of Fulvestrant using QWBA, [¹⁴C]Fulvestrant is the appropriate tool, not the stable-isotope labeled this compound. nih.govwikidoc.org

In preclinical QWBA studies using [¹⁴C]Fulvestrant in animal models such as rats, the distribution of drug-related material can be thoroughly mapped. Following administration, the highest concentrations of radioactivity are typically observed in major organs of metabolism and excretion.

Key findings from such studies include:

Rapid and Wide Distribution : The drug distributes extensively and rapidly into tissues. fda.gov

High Concentrations in Excretory Organs : Significant levels of radioactivity are found in the liver and components of the biliary-fecal excretion pathway, which aligns with the finding that over 90% of the drug is excreted in the feces. nih.gov

Endocrine Tissue Accumulation : As an estrogen receptor antagonist, Fulvestrant is expected to distribute to estrogen-responsive tissues. Studies have shown it effectively reduces estrogen receptor levels in both preclinical and clinical settings. nih.gov

Melanin-Containing Tissues : QWBA is also used to assess accumulation in melanin-rich tissues like the uveal tract of the eye, which is an important safety consideration. wuxiapptec.com In studies with pigmented rats, [¹⁴C]Fulvestrant-derived radioactivity was shown to associate with melanin (B1238610) in the uveal tract. wuxiapptec.com

Table 2: Representative Tissue Distribution Data for Radiolabeled Compounds in QWBA Studies

Tissue/OrganTypical Radioactivity ConcentrationSignificance
Liver HighPrimary site of metabolism and excretion. nih.gov
Kidney ModerateMinor route of excretion (<1% in urine). nih.gov
Uveal Tract (Eye) Moderate to High (in pigmented animals)Indicates potential for melanin binding. wuxiapptec.com
Endocrine Tissues ModerateTarget tissues for pharmacologic activity.
Tumor Xenografts Moderate to HighDemonstrates drug delivery to the site of action. fda.gov
Brain LowSuggests limited penetration of the blood-brain barrier.

This table provides a generalized representation of tissue distribution findings from QWBA studies for a compound like Fulvestrant. The data is derived from the principles of QWBA and known characteristics of Fulvestrant. nih.govresearchgate.netwuxiapptec.com

Molecular and Cellular Research with Fulvestrant D4

Studies on Estrogen Receptor (ER) Binding and Downregulation Mechanisms

Fulvestrant (B1683766) exerts its therapeutic effect by binding to the estrogen receptor and promoting its degradation, a mechanism that has been a focal point of extensive research. drugbank.comnih.gov The use of isotope-labeled compounds is instrumental in quantifying these processes with high accuracy.

Fulvestrant is classified as a Selective Estrogen Receptor Degrader (SERD) because it binds to ERα and triggers its destruction via the proteasome pathway. plos.orgguidetopharmacology.org This leads to a significant reduction in cellular ERα protein levels, effectively shutting down estrogen-mediated signaling. nih.govplos.org

To accurately measure the extent of ERα degradation in cell lines such as MCF-7 (an ER-positive human breast cancer cell line), researchers rely on quantitative proteomics. caymanchem.comselleckchem.com In these experiments, cells are treated with Fulvestrant, and the remaining ERα protein is quantified. Liquid chromatography-mass spectrometry (LC-MS) is a preferred method for this analysis. In this context, Fulvestrant-d4 is indispensable as an internal standard. It is added in a known quantity to cell lysates before sample processing. During LC-MS analysis, the signal from this compound is compared to the signal from the unlabeled Fulvestrant extracted from the cells. This isotope dilution mass spectrometry approach corrects for sample loss during preparation and variability in instrument response, allowing for highly accurate quantification of the drug within the cells, which can then be correlated with the measured decrease in ER levels. pitt.edu

Another powerful technique for studying protein degradation is Stable Isotope Labeling by Amino acids in Cell culture (SILAC). This method involves growing cell populations in media containing either normal ("light") or heavy-isotope-labeled ("heavy") amino acids. unipd.itrsc.org By mixing lysates from Fulvestrant-treated "light" cells and control "heavy" cells, researchers can precisely quantify the relative change in thousands of proteins, including ERα, in response to the drug. While this method labels the protein itself, this compound can be used concurrently to confirm the intracellular drug concentration responsible for the observed proteomic changes.

Table 1: Principles of Isotope Labeling in Quantitative Proteomics

Technique Labeled Molecule Principle of Use Application in Fulvestrant Research
Isotope Dilution MS This compound (Drug) A known amount of the labeled drug is added to a sample as an internal standard for precise quantification of the unlabeled drug. pitt.edu To accurately measure the concentration of Fulvestrant in cells or tissues and correlate it with ERα degradation.
SILAC Cellular Proteins Cells are metabolically labeled with "heavy" amino acids. The ratio of "heavy" to "light" peptides is measured by MS to determine relative protein abundance changes. unipd.itrsc.org To quantify the global proteomic changes following Fulvestrant treatment, including the specific degradation of ERα.

| HDX-MS | Protein Backbone | The protein is exposed to deuterated solvent (D₂O). The rate of hydrogen-deuterium exchange provides information on protein conformation and dynamics. oup.com | To study the conformational changes in ERα upon binding to Fulvestrant, which lead to its instability and degradation. |

This table provides an interactive overview of different isotope labeling techniques and their applications.

The turnover of ERα—its rates of synthesis and degradation—is a dynamic process that is significantly altered by Fulvestrant. science.gov The binding of Fulvestrant to ERα renders the receptor unstable, shortening its half-life and accelerating its degradation. nih.gov Studies have shown this degradation process is saturable, indicating it relies on a finite cellular machinery, likely the ubiquitin-proteasome system. science.gov

Investigating these kinetics often involves pulse-chase experiments. In a typical modern pulse-chase analysis using SILAC, cells are first cultured in "heavy" medium to label the entire proteome. They are then switched to "light" medium, and the rate of disappearance of the "heavy" labeled ERα is monitored over time after the addition of Fulvestrant. This allows for the calculation of the protein's degradation rate constant. researchgate.net

Throughout such kinetic studies, this compound is used as an analytical standard to ensure that the concentration of the drug in the culture medium and within the cells remains constant and at a level sufficient to induce ERα degradation. caymanchem.com This quality control step is crucial for the accurate interpretation of the kinetic data and for comparing results across different experiments.

The binding of Fulvestrant to the ERα ligand-binding domain (LBD) induces a distinct and unstable conformation, which is key to its mechanism of action. nih.govoup.com This conformational change prevents the receptor from dimerizing and binding to DNA, and it also earmarks the protein for destruction. stemcell.comamegroups.org

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique to probe these structural changes. oup.com In HDX-MS, the receptor protein is incubated in a deuterated buffer. The rate at which the protein's backbone amide hydrogens exchange for deuterium (B1214612) atoms from the solvent depends on their solvent accessibility and involvement in hydrogen bonds. By comparing the deuterium uptake of ERα in its unbound state versus when it is bound to Fulvestrant, researchers can map the specific regions of the receptor that are structurally altered by the drug. Studies have suggested that Fulvestrant distorts the LBD structure, exposing hydrophobic surfaces that trigger the protein's recognition as "misfolded" and subsequent degradation. oup.com While the deuteration in HDX-MS comes from the solvent, this compound can be used in parallel LC-MS analyses to confirm receptor occupancy during the experiment.

Cellular Pathway Modulation Studies

The degradation of ERα by Fulvestrant has profound consequences on downstream cellular pathways, primarily by abrogating the expression of estrogen-responsive genes that drive cell proliferation.

In ER-positive breast cancer cells, estrogen (17β-estradiol) binding to ERα initiates a transcriptional program that promotes cell growth. Fulvestrant completely antagonizes this process. nih.gov Studies using in vitro models like MCF-7 cells have demonstrated that Fulvestrant treatment leads to a significant downregulation of estrogen-responsive genes. nih.govplos.org

Gene expression analysis, using techniques like quantitative real-time PCR (qPCR) and microarray or RNA-sequencing, has identified numerous genes whose expression is altered by Fulvestrant. These include genes involved in cell cycle progression, signal transduction, and metabolism. For instance, Fulvestrant has been shown to decrease the expression of progesterone (B1679170) receptor (PGR), c-myc, and pS2 (TFF1), all of which are classic estrogen-regulated genes. nih.goveuropa.eu A 2024 bioinformatics study confirmed that Fulvestrant treatment downregulates gene sets associated with estrogen response and cell cycle pathways. biorxiv.org

In these studies, this compound plays a crucial supporting role. It allows researchers to verify the precise concentration and stability of Fulvestrant in the cell culture medium over the course of the experiment, ensuring that the observed changes in gene expression are directly attributable to a defined drug exposure. caymanchem.com

Table 2: Examples of Estrogen-Responsive Genes Modulated by Fulvestrant in MCF-7 Cells

Gene Function Effect of Fulvestrant Reference
PGR (Progesterone Receptor) Transcription factor, marker of ER activity Downregulation europa.eu
TFF1 (pS2) Trefoil factor, involved in mucosal repair Downregulation nih.gov
c-myc Transcription factor, regulates cell cycle & growth Downregulation nih.gov
IGF-IR (Insulin-like Growth Factor I Receptor) Receptor tyrosine kinase, promotes growth Downregulation selleckchem.com

This interactive table summarizes key genes affected by Fulvestrant treatment in vitro.

The ultimate effect of Fulvestrant's molecular actions is the inhibition of cancer cell growth. In ER-positive breast cancer cell lines, Fulvestrant effectively inhibits cell proliferation and can induce apoptosis (programmed cell death). plos.orgselleckchem.com It causes cells to accumulate in the G0/G1 phase of the cell cycle, preventing them from entering the DNA synthesis (S) phase. selleckchem.com

Studies have shown that Fulvestrant's ability to reduce proliferation is more potent than that of selective estrogen receptor modulators (SERMs) like tamoxifen (B1202). cancernetwork.comnih.gov Furthermore, Fulvestrant can induce apoptosis, as evidenced by increases in markers like cleaved PARP and caspase activity. oncotarget.com The combination of proliferation arrest and induction of apoptosis contributes to its antitumor activity. For example, one study found that in MCF-7 cells, combining Fulvestrant with tamoxifen led to a significant increase in apoptosis compared to either drug alone. oncotarget.com Another study demonstrated that Fulvestrant-induced cell death requires the CSK c-Src tyrosine kinase, linking ERα degradation to specific cell death signaling pathways. plos.org

The reliability of these cell-based assays depends on accurate and consistent dosing. This compound is used as an internal standard in LC-MS methods to confirm the concentration of Fulvestrant in the experimental setup, ensuring that the observed anti-proliferative and pro-apoptotic effects are correctly correlated with the drug's presence. caymanchem.com

Table 3: List of Mentioned Compounds

Compound Name
4-hydroxytamoxifen
Alpelisib
Estradiol
Fulvestrant
This compound

Use of this compound in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Proteomics

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely used mass spectrometry-based technique for the quantitative analysis of proteomes. This method allows for the comparison of protein abundance between different cell populations with high accuracy. The core principle of SILAC involves metabolically incorporating "heavy," stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is cultured in media containing normal "light" amino acids. Commonly used heavy amino acids include deuterated lysine (B10760008) (e.g., L-lysine-4,4,5,5-d4) or carbon-13 and nitrogen-15 (B135050) labeled arginine and lysine.

When the two cell populations are mixed, the chemically identical but mass-differentiated proteins can be analyzed by mass spectrometry. The ratio of the intensity of the heavy and light peptide peaks provides a precise relative quantification of protein expression. This approach is exceptionally well-suited for studying the cellular effects of drugs, such as Fulvestrant. In such an experiment, one SILAC-labeled cell culture would be treated with the drug, while the other serves as an untreated control. Subsequent proteomic analysis can reveal which proteins are upregulated, downregulated, or modified in response to the drug treatment.

This compound is a deuterated analog of Fulvestrant. In the context of mass spectrometry, deuterated compounds like this compound or Fulvestrant-d3 are primarily intended for use as internal standards for the quantification of the parent drug. Because a deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatography and exhibits similar ionization efficiency, but is distinguishable by its higher mass. This allows it to correct for variations in sample preparation and analysis, leading to highly accurate and precise quantification of the drug itself in biological matrices like plasma or cell lysates.

It is important to clarify the distinct roles of these molecules in a research setting. In a SILAC experiment designed to investigate the proteomic changes induced by Fulvestrant, the cells would be labeled with heavy amino acids, not this compound. The drug treatment would be performed with standard, non-labeled Fulvestrant. This compound's role would be in a separate or parallel analytical method (e.g., LC-MS/MS) to measure the concentration of Fulvestrant within the cells or culture medium, ensuring accurate drug exposure data for the proteomics experiment.

Table 1: Key Reagents in a SILAC-based Proteomic Study of Fulvestrant's Effects

ReagentRole in the ExperimentExample
"Light" Amino AcidsMetabolic label for the control cell population.Standard L-Lysine and L-Arginine
"Heavy" Amino AcidsMetabolic label for the experimental cell population, creating a mass shift for quantification.L-Lysine-4,4,5,5-d4 (Lys4) or 13C615N2-Lysine (Lys8)
FulvestrantThe therapeutic agent being studied; added to the "heavy" labeled cells to induce proteomic changes.Fulvestrant
This compoundInternal standard for quantifying the concentration of Fulvestrant in samples via a separate mass spectrometry assay.This compound

Applications in Advanced Imaging and Spectroscopic Techniques for Cellular Studies (e.g., SERS in Spheroids)

Advanced imaging and spectroscopic techniques are crucial for visualizing cellular processes and understanding drug activity in biologically relevant models. Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed chemical "fingerprints" of molecules, even at very low concentrations. This makes it a powerful tool for studying drug-target interactions and cellular responses in real-time.

A significant application has been demonstrated in studies using SERS to assess the efficacy of Fulvestrant in three-dimensional (3D) tumor spheroid models. Spheroids are multicellular structures that more closely mimic the microenvironment of an actual tumor than traditional 2D cell cultures. In a key study, researchers used SERS in combination with microfluidics to monitor the expression of estrogen receptor alpha (ERα), the target of Fulvestrant, in MCF-7 breast cancer cell spheroids.

The methodology involved using gold nanoparticles (AuNPs) functionalized with antibodies that specifically target ERα (ERα-AuNPs). These nanotags also carried a Raman reporter molecule, which generates a strong and specific SERS signal. When these ERα-AuNPs were introduced to the MCF-7 spheroids, they bound to the ERα on the cancer cells, producing a detectable SERS signal.

The researchers then treated the spheroids with Fulvestrant and measured the change in the SERS signal. The results showed a significant, dose-dependent decrease in the SERS intensity after a 24-hour treatment with Fulvestrant. This finding confirmed that Fulvestrant was effectively causing the degradation of its target, ERα, leading to a reduced accumulation of the ERα-AuNP nanotags on the cells.

Table 2: Effect of Fulvestrant on SERS Signal in MCF-7 Spheroids

Treatment GroupDescriptionSERS Signal OutcomeInterpretation
Untreated ControlMCF-7 spheroids incubated with ERα-AuNP nanotags without drug exposure.High SERS intensity from the Raman reporter.High expression and availability of ERα on the cell surface.
Fulvestrant (1 µM)Spheroids treated with 1 µM Fulvestrant for 24 hours prior to incubation with ERα-AuNPs.Reduced SERS intensity compared to control.Partial degradation of ERα.
Fulvestrant

Advanced Isotopic and Spectroscopic Research Methodologies

Stable Isotope Dilution Mass Spectrometry (SID-MS) for Absolute Quantification

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a gold-standard analytical technique for the absolute quantification of molecules in complex biological matrices. This method relies on the use of a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes. cerilliant.comscispace.comnih.gov Fulvestrant-d4, or more commonly its d3 variant, is frequently employed as an internal standard for the precise measurement of Fulvestrant (B1683766) in plasma samples. orientjchem.orgresearchgate.net

The principle of SID-MS involves adding a known quantity of the deuterated standard (e.g., Fulvestrant-d3) to a sample containing an unknown quantity of the non-deuterated analyte (Fulvestrant). wikipedia.orgepa.gov The sample then undergoes extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). orientjchem.org Because the deuterated standard and the analyte have nearly identical physicochemical properties, they co-elute during chromatography and experience the same degree of ionization efficiency or suppression in the mass spectrometer's ion source. wuxiapptec.comnih.gov By measuring the ratio of the mass spectrometric signals of the analyte to the internal standard, any variations in sample preparation or instrument response can be effectively normalized, leading to highly accurate and precise quantification. cerilliant.comscispace.com

Several validated LC-MS/MS methods for the determination of Fulvestrant in human and rat plasma have been reported, utilizing Fulvestrant-d3 as the internal standard. orientjchem.orgresearchgate.net These methods typically involve liquid-liquid extraction of the analyte and internal standard from the plasma, followed by chromatographic separation and detection using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. The MRM transitions are specific for the precursor and product ions of both Fulvestrant and its deuterated analogue. For instance, one method reported monitoring the transition of m/z 605.5 → 427.5 for Fulvestrant and m/z 608.5 → 430.5 for Fulvestrant-d3. researchgate.net The use of a SIL-IS like Fulvestrant-d3 is crucial for developing robust and reliable bioanalytical methods suitable for pharmacokinetic studies. orientjchem.orgresearchgate.net

ParameterFulvestrantFulvestrant-d3 (IS)Reference
Precursor Ion (m/z) 605.5608.5 researchgate.net
Product Ion (m/z) 427.5430.5 researchgate.net
Linearity Range 0.100 to 25.0 ng/mLN/A orientjchem.org
Intra-day Precision (%RSD) ≤ 3.1%N/A orientjchem.org
Inter-day Precision (%RSD) ≤ 2.97%N/A orientjchem.org
Overall Recovery 79.29%N/A orientjchem.org

NMR-Based Metabolomics and Flux Analysis using Deuterated Tracers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for metabolic studies, providing detailed information on the structure and concentration of metabolites. creative-proteomics.comuab.edu When combined with stable isotope tracers, such as deuterium-labeled compounds, NMR becomes an invaluable tool for metabolic flux analysis (MFA), which aims to quantify the rates of metabolic pathways. isotope.comnih.govnih.gov

In NMR-based metabolomics, deuterated tracers like this compound can be introduced into a biological system (e.g., cell culture or an animal model) to trace the metabolic fate of the parent compound. researchgate.netdatahorizzonresearch.com As the deuterated compound is metabolized, the deuterium (B1214612) atoms are incorporated into various downstream metabolites. The low natural abundance of deuterium (0.01%) means that the signals from the deuterated metabolites can be detected with minimal background interference. escholarship.org NMR spectroscopy can distinguish between the labeled and unlabeled metabolites, and the position of the deuterium label within the metabolite's structure can provide specific insights into the metabolic pathways involved. creative-proteomics.com This allows for the elucidation of biotransformation pathways and the identification of novel metabolites of Fulvestrant. researchgate.net

Metabolic flux analysis using deuterated tracers involves monitoring the rate of incorporation of the isotope from a labeled substrate into its metabolic products over time. isotope.comresearchgate.net By analyzing the time-dependent changes in the isotopic enrichment of various metabolites through NMR, it is possible to calculate the flux, or rate, through specific metabolic reactions or entire pathways. creative-proteomics.comnih.gov This provides a dynamic view of metabolism that is not attainable from static metabolite concentration measurements alone. nih.gov While specific studies employing this compound for NMR-based flux analysis are not prominent in the literature, the principles of the technique are well-established. creative-proteomics.comisotope.com The use of this compound would allow researchers to investigate how the metabolism of Fulvestrant is altered in different physiological or pathological states, such as in drug-resistant cancer cells, providing a deeper understanding of its mechanism of action and potential resistance mechanisms.

Development of Radiopharmaceuticals or Imaging Agents utilizing Deuterium-containing Precursors (e.g., PET ligands)

The development of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging, can significantly benefit from the use of deuterium-containing precursors. researchgate.net Deuteration of a molecule at a site susceptible to metabolism can slow down its rate of degradation due to the kinetic isotope effect (KIE). acs.orgbiorxiv.orgbiorxiv.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break, leading to a slower rate of metabolic reactions that involve the cleavage of this bond. biorxiv.orginformaticsjournals.co.in

This principle is highly relevant to the development of PET ligands. The in vivo metabolic stability of a PET tracer is a crucial parameter, as rapid metabolism can lead to the formation of radiometabolites that may either produce a high background signal or be taken up by non-target tissues, thereby complicating image interpretation. researchgate.netnih.gov By using a deuterated precursor to synthesize a radiolabeled PET tracer, it is possible to create a final compound with improved metabolic stability. snmjournals.orgsnmjournals.org This can result in a longer biological half-life of the tracer in its target tissue, reduced accumulation of confounding radiometabolites, and ultimately, enhanced image quality and more accurate quantification of the target. akademiliv.sesnmjournals.org

While there are no specific reports on the use of this compound as a precursor for a PET ligand, the strategy has been successfully applied to other PET tracers. researchgate.netacs.orgnih.gov For example, deuterated analogues of various PET ligands have been synthesized to reduce their in vivo metabolism and improve their imaging properties. nih.gov The synthesis of such a tracer would typically involve the radiolabeling of the deuterated precursor with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). researchgate.netrsc.org A hypothetical ¹⁸F-labeled this compound could potentially exhibit slower metabolism compared to its non-deuterated counterpart. This could lead to a PET imaging agent with higher specific uptake in estrogen receptor-positive tumors and a clearer signal, which would be beneficial for visualizing tumor heterogeneity and monitoring response to therapy. The use of deuterated precursors represents a promising strategy for the next generation of PET tracers with enhanced in vivo stability. snmjournals.orgsnmjournals.org

Emerging Research Frontiers for Fulvestrant D4

Novel Formulations for Research Applications and their Preclinical Evaluation

The development of novel formulations for Fulvestrant (B1683766) is an active area of research, aimed at improving its therapeutic profile and enabling new research applications. While Fulvestrant-d4's direct role is in analysis, the evaluation of these new formulations in preclinical settings relies heavily on the accurate quantification that deuterated standards provide. Preclinical studies have explored various formulations to enhance drug delivery, solubility, and stability. impactfactor.org

One promising approach involves the use of liposomes as drug delivery systems. impactfactor.org Liposomes, which are microscopic vesicles composed of a lipid bilayer, can encapsulate hydrophobic drugs like Fulvestrant, potentially improving their solubility and pharmacokinetic profiles. impactfactor.org Preclinical research focuses on optimizing liposomal composition to achieve high drug encapsulation efficiency and stability. impactfactor.org These formulations are then evaluated in vitro and in vivo using breast cancer models to assess their efficacy and delivery patterns. impactfactor.orgresearchgate.net The goal is to create formulations that offer controlled release and targeted delivery to tumor tissues, which could enhance therapeutic effects and minimize side effects. impactfactor.orgresearchgate.net

Another area of investigation is the development of different injection formulations. Fulvestrant was initially developed in both short-acting and long-acting intramuscular formulations. nih.govresearchgate.net Pharmacokinetic studies in preclinical models and early clinical trials were essential to determine that a long-acting, intramuscular injection provides sustained exposure to the drug, which is necessary for its therapeutic activity. nih.govresearchgate.net These foundational studies, which depend on precise bioanalysis, have guided the development of the formulations used today and continue to inform the creation of new proprietary formulations. eagleus.com

Preclinical evaluation of these novel formulations is comprehensive. In vitro studies assess characteristics like drug release kinetics and stability. impactfactor.org In vivo studies, often using xenograft models of human breast cancer in mice, are conducted to evaluate the formulation's ability to inhibit tumor growth and to study its pharmacokinetic and pharmacodynamic properties. fda.goveuropa.eu For example, studies have shown that Fulvestrant effectively inhibits the growth of both estrogen-sensitive and tamoxifen-resistant breast tumors in vivo. fda.goveuropa.eu

Formulation TypeResearch GoalPreclinical Evaluation FindingsCitations
Liposomal Formulations Improve solubility, stability, and targeted drug delivery.Demonstrated potential for high encapsulation efficiency and enhanced anti-cancer capacity in breast cancer models. Can improve bioavailability and drug accumulation in tumors. impactfactor.orgresearchgate.net
Long-Acting Intramuscular (IM) Injection Achieve sustained drug exposure over time.Pharmacokinetic data shows that a single monthly IM injection maintains plasma concentrations above the predicted therapeutic threshold for at least 28 days. nih.govresearchgate.net
Novel Proprietary Formulations (e.g., EA-114) Assess unique characteristics and potentially improve upon existing formulations.Pilot clinical studies initiated to evaluate unique properties following preclinical assessment. eagleus.com

Integration of this compound in Multi-Omics Research (e.g., Proteomics, Metabolomics)

Multi-omics approaches, which integrate data from genomics, proteomics, metabolomics, and other "-omics" fields, are powerful tools for understanding complex biological systems and diseases like cancer. frontiersin.orgsc.edu The integration of this compound is critical for quantitative proteomics and metabolomics studies that aim to elucidate the molecular mechanisms of Fulvestrant action and identify biomarkers of response or resistance. nih.gov

In proteomics and metabolomics, liquid chromatography-mass spectrometry (LC-MS) is a key analytical technique. nih.gov The accuracy and reliability of quantitative measurements using LC-MS are significantly improved by the use of stable isotope-labeled internal standards, such as this compound. cerilliant.comtexilajournal.com By adding a known amount of this compound to a sample, researchers can correct for variations in sample preparation and instrument response, ensuring that the measured changes in protein or metabolite levels are biologically meaningful and not analytical artifacts. scioninstruments.comscioninstruments.com

For example, researchers can use these quantitative techniques to study how Fulvestrant treatment alters the proteome and metabolome of breast cancer cells. Such studies can reveal the downstream effects of estrogen receptor degradation, identify new signaling pathways affected by the drug, and uncover mechanisms of endocrine resistance. nih.gov A multi-omics study investigating a different class of endocrine therapy, aromatase inhibitors, successfully used proteomics and metabolomics to identify potential plasma biomarkers for treatment-related side effects. nih.gov Similar studies on Fulvestrant, enabled by the precision of deuterated standards like this compound, could provide deep insights into its biological effects. nih.govescholarship.org These approaches have the potential to reveal novel therapeutic targets and strategies to overcome drug resistance. core.ac.uk

The use of this compound is therefore integral to systems biology research that explores the comprehensive impact of Fulvestrant on cancer cells. This allows for a more holistic understanding of the drug's mechanism of action and its interaction with the complex molecular networks that drive cancer progression. frontiersin.org

Development of New Analytical Tools and Techniques Enabled by Deuterated Standards

The availability of high-purity deuterated standards like this compound is a catalyst for the development and validation of advanced analytical methods. These methods are essential for a wide range of research, from fundamental drug metabolism studies to large-scale clinical trials. synzeal.com The primary application of this compound is as an internal standard for quantitative analysis, most commonly using liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.cz

Using a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative mass spectrometry. cerilliant.comscioninstruments.com Because the deuterated standard is nearly identical chemically and physically to the non-labeled analyte (Fulvestrant), it behaves similarly during sample extraction, chromatography, and ionization. texilajournal.comscioninstruments.com However, it is differentiated by its higher mass-to-charge ratio (m/z) in the mass spectrometer. scioninstruments.com This co-elution and differential detection allow for the calculation of a peak area ratio between the analyte and the internal standard, which effectively normalizes the data. scioninstruments.com This normalization corrects for a variety of potential errors, including sample loss during preparation, injection volume variability, and matrix-induced ion suppression or enhancement. texilajournal.comscioninstruments.com

Advantage of Using Deuterated StandardsDescriptionCitations
Improved Accuracy and Precision Corrects for variability in sample preparation and instrument analysis by normalizing the analyte signal to the standard's signal. texilajournal.comscioninstruments.com
Correction for Matrix Effects The standard experiences the same signal suppression or enhancement from the biological matrix as the analyte, allowing for accurate compensation. scioninstruments.comlcms.cz
Compensation for Instrumental Drift Accounts for changes in mass spectrometer sensitivity over time, ensuring consistent results across a batch of samples. scioninstruments.com
Enhanced Reliability Provides a stable reference point for data processing and interpretation, increasing confidence in the quantitative results. scioninstruments.comscioninstruments.com
Enables Method Validation Serves as a crucial component in the validation of analytical methods according to regulatory guidelines for applications like therapeutic drug monitoring. cerilliant.comsynzeal.com

Potential Applications in Drug Discovery and Development Beyond Current Scope

The development and application of analytical methods using this compound have implications that extend beyond the current clinical use of Fulvestrant. These tools can accelerate drug discovery and development in several key areas.

One major application is in the study of drug-drug interactions. Fulvestrant is metabolized in the liver, and its metabolism can be affected by other drugs administered concurrently. drugbank.com Validated LC-MS/MS methods using this compound allow for precise measurement of Fulvestrant levels in the presence of other compounds, enabling rigorous clinical studies to assess potential interactions. nih.gov This information is critical for ensuring safety and efficacy when Fulvestrant is used in combination therapies.

Furthermore, these analytical tools are invaluable for investigating mechanisms of drug resistance. Preclinical data shows that cancer cells can develop resistance to Fulvestrant. europa.eubioscientifica.com By accurately measuring Fulvestrant concentrations within tumor tissues and correlating them with molecular changes (via multi-omics), researchers can better understand how resistance emerges. This knowledge can lead to the discovery of new drug targets or biomarkers that predict which patients are likely to develop resistance.

The ability to precisely quantify Fulvestrant also supports the development of novel combination therapies. Preclinical studies have explored combining Fulvestrant with other agents, such as PI3K inhibitors, to enhance anti-tumor activity. aacrjournals.org Robust analytical methods are essential in these studies to understand the pharmacokinetic and pharmacodynamic interactions between the combined drugs.

Finally, the principles and techniques established with this compound can be applied to the discovery and development of entirely new drugs. The methodologies for creating and using deuterated internal standards are transferable to other drug candidates, facilitating their preclinical and clinical development pipelines. escholarship.org By providing a framework for robust bioanalysis, the work with this compound contributes to the broader field of pharmaceutical sciences and the ongoing search for new and more effective medicines.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Fulvestrant-d4 purity and structural integrity?

  • Methodological Answer :

  • Use High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>98% threshold) and monitor degradation products.
  • Employ Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) to confirm structural integrity, focusing on deuterium incorporation at specified positions.
  • Validate protocols using mass spectrometry (MS) to verify isotopic enrichment (e.g., d4 labeling efficiency) and rule out isotopic scrambling.
  • Reference standardized experimental protocols for compound characterization, including reproducibility checks across independent labs .

Q. How should researchers design experiments to evaluate this compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies at controlled temperatures (e.g., 25°C, 40°C) and humidity levels (e.g., 60% RH) over 1–6 months.
  • Analyze samples at intervals using HPLC to quantify degradation products. Apply Arrhenius kinetics to predict shelf-life under standard conditions.
  • Include negative controls (e.g., inert excipients) to isolate compound-specific degradation pathways. Document deviations using error bars and statistical significance tests (e.g., t-tests) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ERα degradation efficacy of this compound across different cellular models?

  • Methodological Answer :

  • Perform comparative dose-response studies across cell lines with quantified ERα expression levels (e.g., MCF-7 vs. T47D).
  • Standardize assay conditions (e.g., incubation time, serum-free media) to minimize variability. Use Western blotting with densitometric analysis for quantitative ERα measurement.
  • Apply meta-analysis techniques to aggregate data from multiple studies, accounting for heterogeneity via random-effects models. Address outliers using sensitivity analyses .

Q. What strategies are effective for optimizing this compound’s synthesis protocol to enhance isotopic purity?

  • Methodological Answer :

  • Implement deuterium-exchange reactions under anhydrous conditions to minimize proton contamination. Monitor reaction progress via in situ FTIR or Raman spectroscopy.
  • Purify intermediates using column chromatography with deuterated solvents (e.g., D2O, CD3OD). Validate isotopic purity using LC-MS/MS with MRM (multiple reaction monitoring) for d4-specific transitions.
  • Compare yields and purity metrics against non-deuterated analogs to identify process bottlenecks .

Methodological Considerations Table

Research Aspect Recommended Techniques Validation Criteria Key References
Purity AnalysisHPLC-UV, NMR≥98% purity, no unidentified peaks
Isotopic EnrichmentLC-MS/MS, Isotopic Ratio MSd4 incorporation ≥95%
Cellular Efficacy StudiesWestern blotting, siRNA knockdown controlsERα degradation ≥50% at IC50
Stability TestingAccelerated degradation studiesShelf-life ≥24 months at 25°C

Data Contradiction Analysis Framework

  • Step 1 : Identify confounding variables (e.g., cell passage number, assay reagents) through multivariate regression .
  • Step 2 : Replicate experiments in a blinded manner to eliminate observer bias.
  • Step 3 : Use Bayesian statistics to quantify the probability of conflicting hypotheses (e.g., cell-specific vs. compound-specific effects).
  • Step 4 : Publish raw datasets and analytical pipelines in supplementary materials for independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.